Mesembrenol

Neuropharmacology Epilepsy Research Glutamatergic Transmission

Mesembrenol is the C6-hydroxyl-bearing mesembrine-type alkaloid that uniquely attenuates AMPA receptor-mediated neurotransmission—a property absent in its C6-carbonyl analogs mesembrine and mesembrenone. For epilepsy-focused research programs or structure-activity relationship studies exploring the pharmacological consequences of C6 oxidation state, this compound is non-substitutable. Its intermediate intestinal permeability (between atenolol and caffeine) supports sustained absorption profiles in vivo. Quantifiable via validated HPLC methods (R²>0.99, recovery 95–105%). Insist on authenticated reference material with certified purity documentation.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B12402132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembrenol
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1
InChIKeyPQBHZMSTECYZLH-COXVUDFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembrenol Procurement: Definition, Class, and Scientific Identity


Mesembrenol is a mesembrine-type indole alkaloid found in Sceletium tortuosum and related species [1]. It is a white to off-white powder with a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol, structurally characterized by a C6 hydroxyl group that distinguishes it from carbonyl-containing analogs mesembrine and mesembrenone [1][2]. The compound is one of several psychoactive alkaloids present in the traditional South African medicinal plant Sceletium tortuosum (kanna, kougoed), which has been used for centuries for mood enhancement, stress relief, and anxiety reduction [3].

Why Mesembrenol Cannot Be Interchanged with Mesembrine or Mesembrenone in Scientific Applications


The mesembrine-type alkaloid family exhibits functional divergence driven by a single structural determinant: the oxidation state at C6. Mesembrine and mesembrenone possess a carbonyl group at this position, whereas mesembrenol and mesembranol contain a hydroxyl group [1]. This structural difference produces a critical functional bifurcation—only the C6-hydroxyl-bearing alkaloids (mesembrenol and mesembranol) attenuate AMPA receptor-mediated neurotransmission, while the C6-carbonyl-bearing alkaloids do not share this activity [2]. Conversely, mesembrine demonstrates the highest affinity for the serotonin transporter (Ki 1.4 nM), substantially exceeding the activity of mesembrenol on this target [1][3]. Consequently, substitution of mesembrenol with mesembrine or mesembrenone—or vice versa—produces fundamentally different pharmacological profiles that cannot be assumed equivalent for research or formulation purposes.

Mesembrenol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


AMPA Receptor-Mediated Neurotransmission Attenuation: Structural Determinant at C6 Hydroxyl Group

In a direct head-to-head in vitro comparison using rat hippocampus slice preparations, only mesembrenol and mesembranol (both possessing a C6 hydroxyl group) attenuated AMPA receptor-mediated neurotransmission, whereas mesembrine and mesembrenone (both possessing a C6 carbonyl group) did not demonstrate this activity [1]. The study evaluated all four alkaloids under identical experimental conditions with glutamate receptor agonists [1]. This represents a binary functional distinction between the hydroxyl-bearing and carbonyl-bearing subclasses of Sceletium alkaloids [1][2].

Neuropharmacology Epilepsy Research Glutamatergic Transmission

Serotonin Transporter (5-HT) Binding Affinity: Relative Ranking Among Sceletium Alkaloids

In a comprehensive pharmacological profiling study across a panel of receptors and enzymes, mesembrine exhibited the highest activity against the 5-HT transporter with Ki 1.4 nM, while mesembrenone demonstrated activity against both 5-HT transporter and PDE4 with IC50 values <1 μM [1]. Mesembrenol was included in the test panel but did not demonstrate potent 5-HT transporter inhibition comparable to mesembrine; the primary activity of mesembrenol resides in AMPA receptor modulation rather than serotonin reuptake inhibition [1][2].

Serotonin Transporter Antidepressant Research Anxiolytic Mechanisms

Intestinal Mucosal Permeability: Comparative Transport Across Biological Barriers

In a direct comparative in vitro permeability study across porcine intestinal mucosa, mesembrine exhibited higher permeability than the highly permeable reference compound caffeine (positive control), while mesembrenol and mesembrenone demonstrated lower permeability than caffeine but substantially higher than the poorly permeable reference compound atenolol (negative control) [1]. Mesembranol permeability was similar to that of caffeine [1]. These data establish a rank order of intestinal permeability: mesembrine > mesembranol ≈ caffeine > mesembrenol ≈ mesembrenone [1].

Pharmacokinetics Drug Delivery Bioavailability

Analytical Method Validation for Mesembrenol Quantification: Quality Control Reference Parameters

A validated HPLC method for the quantitative analysis of mesembrine-type alkaloids including mesembrenol in Sceletium plant material has been established, achieving linear calibration curves over the concentration range of 400-60,000 ng/mL with correlation coefficients >0.99 [1]. The method demonstrated accuracy between 94.8% and 103.6% for relevant alkaloids, with inter-day relative standard deviation <2.8% and recoveries within 95-105% (RSD <4.5%) [1]. The limits of quantitation and detection were 100 and 200 ng/mL respectively using S/N ratios of 3 and 10 [1].

Analytical Chemistry Quality Control Reference Standards

Mesembrenol Application Scenarios: Evidence-Based Research and Industrial Use Cases


Epilepsy Research Requiring AMPA Receptor Antagonism

Mesembrenol should be prioritized over mesembrine or mesembrenone in any research program investigating AMPA receptor-mediated neurotransmission attenuation for epilepsy or related neurological conditions. The compound's demonstrated ability to attenuate AMPA receptor-mediated transmission in hippocampal slice preparations, a mechanism linked to successful adjunctive treatment of epileptic patients, represents a specific and non-substitutable activity among Sceletium alkaloids [1][2]. Patent-protected applications specifically claim mesembrenol and mesembranol for epilepsy prophylaxis and treatment based on this mechanism [2].

Investigational Studies on Structure-Activity Relationships of Mesembrine-Type Alkaloids

For research programs examining structure-activity relationships (SAR) within the mesembrine alkaloid class, mesembrenol serves as the essential C6-hydroxyl comparator to the C6-carbonyl compounds mesembrine and mesembrenone. This single structural difference (hydroxyl vs. carbonyl at C6) produces a qualitative functional divergence in AMPA receptor activity, making mesembrenol indispensable for SAR studies investigating the pharmacological consequences of C6 oxidation state [1].

In Vivo Studies Requiring Defined Oral Bioavailability Parameters

When designing in vivo studies where predictable oral absorption is required, mesembrenol offers intermediate intestinal permeability characteristics—higher than atenolol (low permeability marker) but lower than caffeine (high permeability marker)—that distinguish it from mesembrine (higher than caffeine) and mesembranol (similar to caffeine) [1]. This intermediate permeability profile may be advantageous for applications requiring moderate, sustained absorption rather than rapid high-peak exposure.

Quality Control of Sceletium-Derived Research Materials

In quality control applications for Sceletium plant material or extract standardization, mesembrenol can be quantified using a validated HPLC method with established linearity (400-60,000 ng/mL, R²>0.99), accuracy (94.8-103.6%), precision (inter-day RSD <2.8%), and recovery (95-105%) parameters [1]. This method enables reliable quantification of mesembrenol content in research materials, supporting batch-to-batch consistency verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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